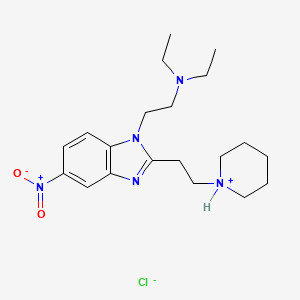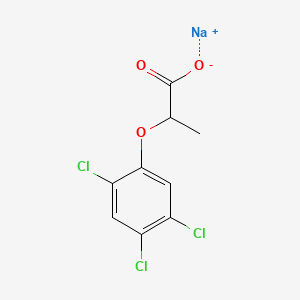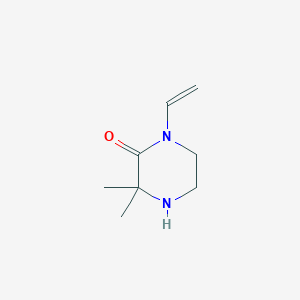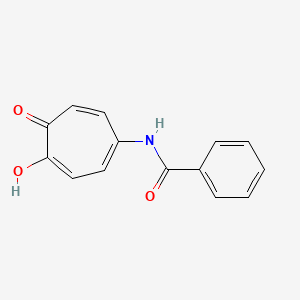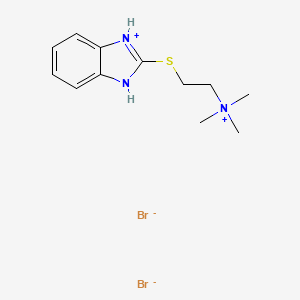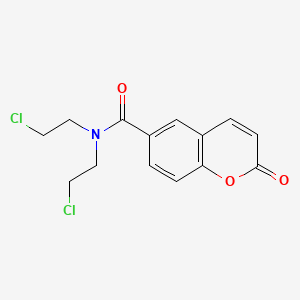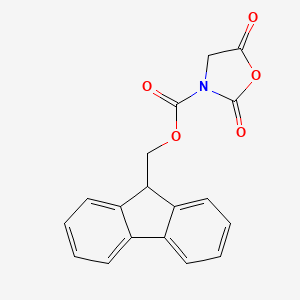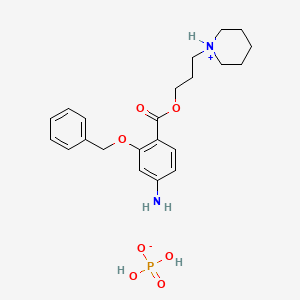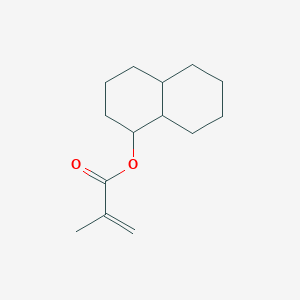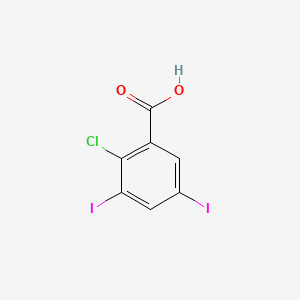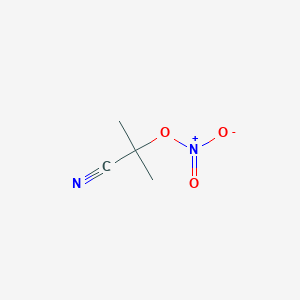
2-Cyanopropan-2-yl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanopropan-2-yl nitrate: is an organic compound with the molecular formula C4H6N2O3 . It is characterized by the presence of a cyano group (-CN) and a nitrate group (-NO3) attached to a propan-2-yl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropan-2-yl nitrate typically involves the reaction of 2-Cyanopropan-2-ol with nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester. The general reaction scheme is as follows:
2-Cyanopropan-2-ol+HNO3→2-Cyanopropan-2-yl nitrate+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanopropan-2-yl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The nitrate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and nitrates.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted nitriles and esters.
Applications De Recherche Scientifique
Chemistry: 2-Cyanopropan-2-yl nitrate is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical intermediates.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of biochemical assays and as a tool for probing biological pathways.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It may be explored for its potential therapeutic effects and as a building block for pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials. Its role as a reactive intermediate makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Cyanopropan-2-yl nitrate involves its interaction with molecular targets through its cyano and nitrate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity can influence cellular pathways and biochemical processes, making it a useful tool in research and development.
Comparaison Avec Des Composés Similaires
- 2-Cyanopropan-2-yl benzenecarbodithioate
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
Comparison: 2-Cyanopropan-2-yl nitrate is unique due to the presence of both cyano and nitrate groups, which confer distinct reactivity compared to similar compounds. While 2-Cyanopropan-2-yl benzenecarbodithioate and 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate are primarily used in polymerization reactions, this compound’s reactivity makes it suitable for a broader range of applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
40561-27-1 |
|---|---|
Formule moléculaire |
C4H6N2O3 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
2-cyanopropan-2-yl nitrate |
InChI |
InChI=1S/C4H6N2O3/c1-4(2,3-5)9-6(7)8/h1-2H3 |
Clé InChI |
LUXTZQMMTVEVJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


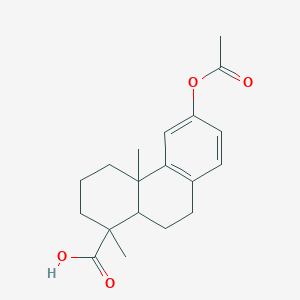
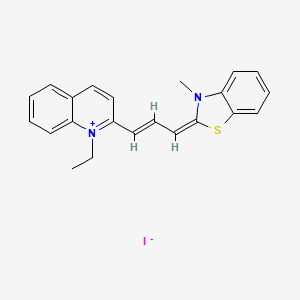
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
